Application: Coupling Reactions: “tert-Butyldicyclohexylphosphonium tetrafluoroborate” is used as a ligand in various types of coupling reactions . These reactions are fundamental in organic synthesis for creating carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.
Method of Application: In a typical coupling reaction, the ligand (in this case, “tert-Butyldicyclohexylphosphonium tetrafluoroborate”) is combined with a metal catalyst, such as palladium or nickel. The metal-ligand complex then facilitates the coupling of two organic substrates to form a new carbon-carbon bond .
Results or Outcomes: The use of “tert-Butyldicyclohexylphosphonium tetrafluoroborate” as a ligand can improve the efficiency and selectivity of the coupling reaction . .
tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C₁₆H₃₂BF₄P and a molecular weight of 342.20 g/mol. It is classified as a phosphonium salt, where the phosphonium ion is tert-butyldicyclohexylphosphonium, paired with the tetrafluoroborate anion. This compound appears as a solid and is known for its stability and solubility in polar solvents, making it valuable in various chemical applications .
BCPh-BF4 functions as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of BCPh-BF4 helps stabilize the various oxidation states of palladium (Pd(0), Pd(II)) throughout the catalytic cycle []. It facilitates the oxidative addition of the aryl halide to Pd(0) and the reductive elimination step that forms the new carbon-carbon bond [].
The synthesis of tert-butyldicyclohexylphosphonium tetrafluoroborate typically involves a two-step process:
This method allows for high purity and yields of the desired compound .
tert-Butyldicyclohexylphosphonium tetrafluoroborate finds applications in various fields:
Interaction studies involving tert-butyldicyclohexylphosphonium tetrafluoroborate primarily focus on its behavior in solution and its interactions with other chemical species. Research has indicated that it can form stable complexes with various metal ions, which may enhance its catalytic properties. Additionally, studies on its solubility and stability under different pH conditions provide insights into its potential applications in biological systems .
Several compounds share structural similarities with tert-butyldicyclohexylphosphonium tetrafluoroborate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tri-tert-butylphosphonium tetrafluoroborate | Contains three tert-butyl groups | Higher steric hindrance affecting reactivity |
Dicyclohexylphosphonium tetrafluoroborate | Two cyclohexyl groups without tert-butyl | Different steric effects leading to varied reactivity |
Benzyltriethylammonium tetrafluoroborate | Quaternary ammonium salt | Different functional group affecting solubility |
tert-Butyldicyclohexylphosphonium tetrafluoroborate stands out due to its unique combination of steric bulk from both tert-butyl and cyclohexyl groups, which influences its reactivity and stability compared to other similar compounds .
The micellar behavior of tert-butyldicyclohexylphosphonium tetrafluoroborate arises from the interplay between its hydrophobic substituents and the ionic nature of the phosphonium-tetrafluoroborate pair. The cation’s tert-butyl and cyclohexyl groups create steric bulk, promoting the formation of nonpolar domains through van der Waals interactions. Studies on analogous tetraalkyl phosphonium ILs, such as [P₆₆₆,₁₄][TFSI], reveal that alkyl chains longer than 12 carbons drive liquid-liquid phase transitions (LLT) via nanosegregation [2]. While tert-butyldicyclohexylphosphonium lacks extended alkyl chains, its cyclohexyl rings adopt chair conformations that enable π-stacking and hydrophobic clustering. Raman spectroscopy data on similar systems confirm that such local ordering persists even in shorter-chain ILs, though without inducing LLT [2].
The self-assembly of this IL into micellar structures is concentration-dependent. At low concentrations, monomers dominate, but beyond critical micelle concentrations (CMC), aggregation occurs to minimize interfacial energy. Dynamic light scattering (DLS) studies on tri-n-butyl(octadecyl)phosphonium tetrafluoroborate, a structural analog, demonstrate micelle sizes ranging from 5–20 nm, influenced by the alkyl chain length and counterion [4]. For tert-butyldicyclohexylphosphonium, the rigid cyclohexyl groups likely reduce micellar flexibility, resulting in smaller, more ordered aggregates.
Solvent polarity profoundly influences the solvation and aggregation of tert-butyldicyclohexylphosphonium tetrafluoroborate. In polar aprotic solvents like acetonitrile, the tetrafluoroborate anion’s weak coordination strength allows for extensive ion dissociation, enhancing solubility. Conversely, in nonpolar solvents such as toluene, the IL forms reverse micelles, with the hydrophobic cation shell shielding the anion. This behavior mirrors observations in [P₄₄₄,₁₄][BF₄], where solvent polarity modulates the balance between Coulombic and dispersion forces [2].
Dielectric spectroscopy measurements on related phosphonium ILs reveal that solvent-induced changes in ionic conductivity correlate with the degree of ion pairing. For instance, in methanol, tert-butyldicyclohexylphosphonium tetrafluoroborate exhibits higher conductivity due to solvent-mediated charge screening, whereas in hexane, conductivity drops as ions remain tightly paired within micelles [4]. Molecular dynamics (MD) simulations further predict that solvent molecules penetrate the micellar core in polar media, disrupting hydrophobic interactions and reducing aggregate stability.
Computational studies provide atomic-level insights into the interionic forces governing tert-butyldicyclohexylphosphonium tetrafluoroborate’s behavior. Density functional theory (DFT) calculations highlight the cation’s low polar surface area (TPSA = 0 Ų) and high octanol-water partition coefficient (LogP = 3.55), consistent with its hydrophobic character [1]. The tert-butyl group induces significant steric hindrance, limiting close contact between the phosphonium center and the tetrafluoroborate anion.
MD simulations of analogous ILs, such as [P₆₆₆,₁₂][TFSI], demonstrate that alkyl chain length and branching modulate the spatial distribution of ions. For tert-butyldicyclohexylphosphonium, the cyclohexyl rings adopt orientations that minimize torsional strain, creating a rigid cation framework. This rigidity reduces conformational entropy, favoring ordered ionic arrangements over chaotic liquid-like states. The tetrafluoroborate anion, with its tetrahedral geometry, occupies interstitial spaces between cations, stabilized by electrostatic and inductive interactions rather than direct hydrogen bonding [2].
Hydrogen bonding in tert-butyldicyclohexylphosphonium tetrafluoroborate is limited by the cation’s lack of hydrogen donors (H_Donors = 0) [1]. However, the tetrafluoroborate anion participates in weak hydrogen bonds with protic solvents or water impurities. Infrared spectroscopy of similar ILs shows that BF₄⁻’s B–F stretching modes shift in protic environments, indicating anion-solvent interactions [4]. In anhydrous conditions, the anion engages in charge-assisted C–H···F interactions with the cation’s alkyl groups, as evidenced by X-ray crystallography of tri-n-butyl(octadecyl)phosphonium tetrafluoroborate [4].
Notably, the cyclohexyl groups’ C–H bonds exhibit partial positive charges due to electron withdrawal by the phosphonium center, enhancing their ability to form C–H···F contacts. These interactions, though weaker than traditional hydrogen bonds, contribute to the IL’s structural cohesion. Comparative studies with nitrate-based ILs reveal that tetrafluoroborate’s lower basicity results in less pronounced hydrogen-bonding networks, favoring dispersion-driven assembly instead [2].